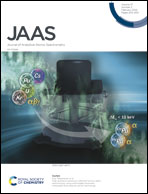Thermospray device of improved design for application in ICP-MS
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9951000583
Abstract
A new thermospray device for sample introduction in ICP-MS has been developed. Three design principles were followed in order to minimize blank values which originate from chemical erosion of the utilized materials: the aerosol comes exclusively in contact with chemically inert materials; a fused silica capillary is used instead of the usually applied steel capillary; and a double desolvation system is applied for an effective reduction of the solvent load to the plasma. With careful optimization of the temperature of the capillary, aerosol gas flow rate, sample uptake rate, operation of the desolvation system and the ICP, a considerable improvement was achieved. Blank values in the mass region of Fe, as appear with steel capillaries, were reduced by orders of magnitude, so that this important region became accessible for analytical determination with satisfying detection limits. Sensitivity was improved by a factor of about 20 for the elements measured in comparison with two commercial pneumatic nebulization systems and ICP-MS instruments with low and high resolution. Standard deviations of ⩽3.8%, and about 10 times lower detection limits in the mean were achieved for a variety of elements in comparison with pneumatic nebulization. In spite of remaining restrictions from blank values, detection limits at pg ml–1 levels and below were realized for several elements.
Recommended Literature
- [1] Principle of synchronous multistage dispersion sampling and its applications in the continuous determination of components of concentrated and viscous liquid mixtures by
- [2] Distinct cellular fates for KP1019 and NAMI-A determined by X-ray fluorescence imaging of single cells†
- [3] Structural stabilization of honeybee wings based on heterogeneous stiffness
- [4] The race between complicated multiple cation/anion compositions and stabilization of FAPbI3 for halide perovskite solar cells
- [5] Lattice symmetries and the topologically protected transport of colloidal particles†
- [6] Aerobic oxidative acylation of nitroarenes with arylacetic esters under mild conditions: facile access to diarylketones†
- [7] Reaction of human telomeric unit TTAGGG and a photoactivatable Pt(iv) anticancer prodrug†
- [8] Gate-controlled electron quantum interference logic
- [9] Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
- [10] The excited-state intramolecular proton transfer properties of three imine-linked two-dimensional porous organic polymers†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 13436-55-0
-
CAS no.: 126840-22-0









